
(1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with an ethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an ethoxy-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper complexes
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-methoxycyclohexan-1-ol
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine is unique due to its specific stereochemistry and the presence of both ethoxy and methyl groups on the cyclopropane ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-3-8-6(2)4-5(6)7/h5H,3-4,7H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
VJTAFCBSSLRXBC-RITPCOANSA-N |
Isomeric SMILES |
CCO[C@]1(C[C@H]1N)C |
Canonical SMILES |
CCOC1(CC1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


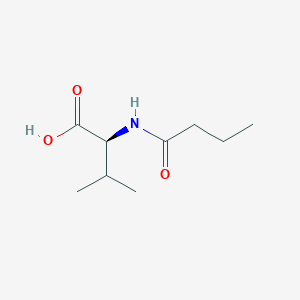
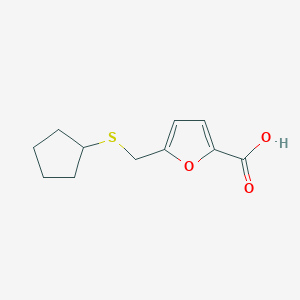
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
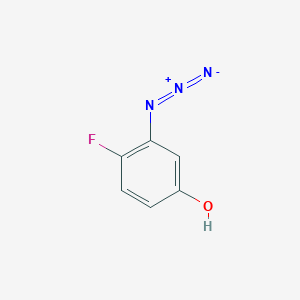
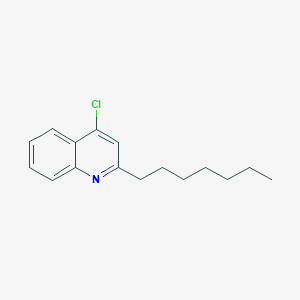
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
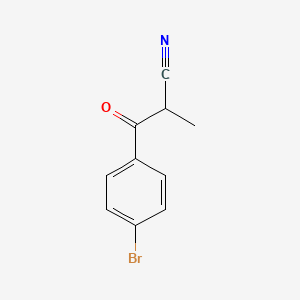
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
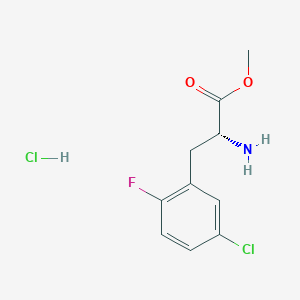
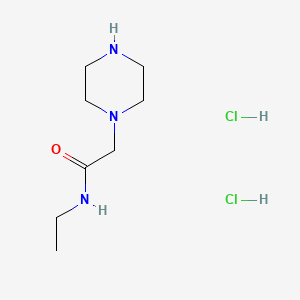
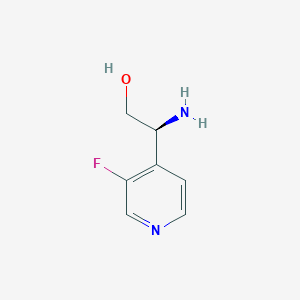
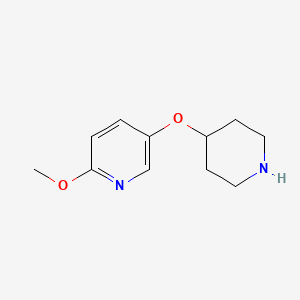
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
